molecular formula C6H4N4S B8448513 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-malononitrile

2-(5-Methyl-1,3,4-thiadiazol-2-yl)-malononitrile

Cat. No. B8448513
M. Wt: 164.19 g/mol
InChI Key: LOCLHXMVKGSIIZ-UHFFFAOYSA-N
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Patent
US06743798B1

Procedure details

Under argon, 400 mg (10.0 mmol) of sodium hydride (60% suspension in oil) are suspended at room temperature in 40 ml of THF. A solution of 661 mg (10.0 mmol) of malonodinitrile in 10 ml of THF is added dropwise, and the reaction mixture is stirred for 15 min. A solution of 891 mg (5.0 mmol) of 2-methyl-5-methylsulphonyl-1,3,4-thiadiazole in 10 ml of THF is added dropwise. The reaction mixture is heated to 50° C. and stirred overnight, cooled and concentrated using a rotary evaporator. The residue is dissolved in water and adjusted to pH=3 using HCl. A brown solid precipitates out, and this solid is filtered off and dried under reduced pressure.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
891 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([C:6]#[N:7])[C:4]#[N:5].[CH3:8][C:9]1[S:10][C:11](S(C)(=O)=O)=[N:12][N:13]=1>C1COCC1>[CH3:8][C:9]1[S:10][C:11]([CH:3]([C:6]#[N:7])[C:4]#[N:5])=[N:12][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
661 mg
Type
reactant
Smiles
C(C#N)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
891 mg
Type
reactant
Smiles
CC=1SC(=NN1)S(=O)(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
CUSTOM
Type
CUSTOM
Details
A brown solid precipitates out, and this solid
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1=NN=C(S1)C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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